N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide
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Overview
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is known for its versatility and is used in various fields such as drug design, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyridazine ring in its structure plays a crucial role in its activity, allowing it to bind effectively to its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position, exhibiting various biological activities.
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide stands out due to its unique structure, which combines the pyridazine ring with an aminoethyl and pivalamide group.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-5-6-10(16-15-9)13-7-8-14-11(17)12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYRXWLQGLBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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